molecular formula C13H17N3O2S B5058872 N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide

N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide

Cat. No. B5058872
M. Wt: 279.36 g/mol
InChI Key: KJEHHLISDCPXPP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide” is a complex organic molecule. It contains an acetamide group (CH3C(O)NH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group . The molecule also contains a 1,2,4-oxadiazole ring and a thiophene ring, which are heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo reactions typical of amides, such as hydrolysis. The 1,2,4-oxadiazole and thiophene rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide might make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s designed to be a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[(1S)-3-methyl-1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)butyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8(2)6-11(14-9(3)17)13-15-12(16-18-13)10-4-5-19-7-10/h4-5,7-8,11H,6H2,1-3H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEHHLISDCPXPP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC(=NO1)C2=CSC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=NC(=NO1)C2=CSC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide

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